tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyridin-2-ylamino group
Preparation Methods
The synthesis of tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyrrolidine ring.
Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, helping to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used in the development of new catalysts and materials with specific properties, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate include:
tert-Butyl (3S)-3-(pyridin-3-ylamino)pyrrolidine-1-carboxylate: Differing in the position of the pyridine substitution, this compound may exhibit different reactivity and biological activity.
tert-Butyl (3S)-3-(pyridin-4-ylamino)pyrrolidine-1-carboxylate: Another positional isomer, which can have distinct properties and applications.
tert-Butyl (3S)-3-(quinolin-2-ylamino)pyrrolidine-1-carboxylate: Featuring a quinoline ring instead of pyridine, this compound may offer unique advantages in certain applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBSLPHOGHQLFE-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158836 | |
Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915002-37-8 | |
Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915002-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.